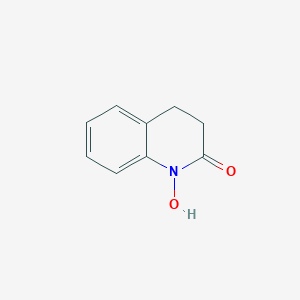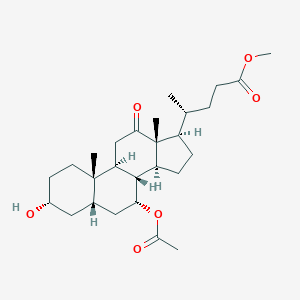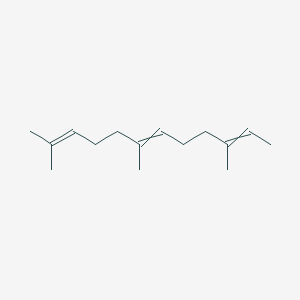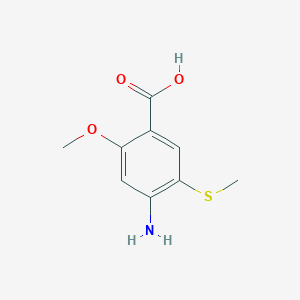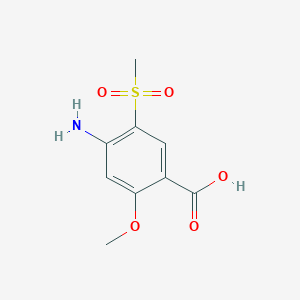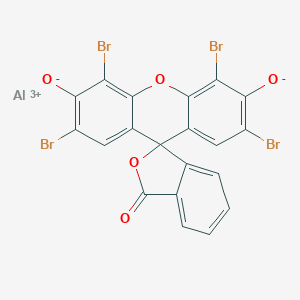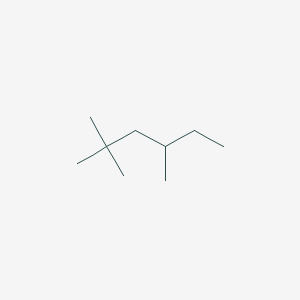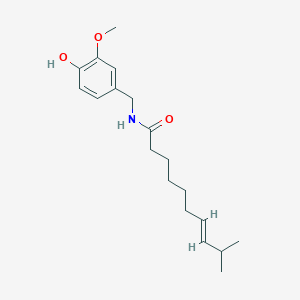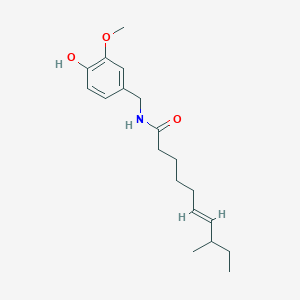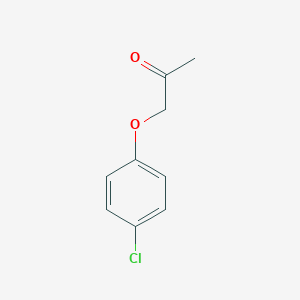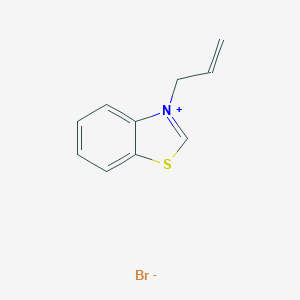
N-Allylbenzothiazolium Bromide
Vue d'ensemble
Description
N-Allylbenzothiazolium bromide is a compound that belongs to the class of benzothiazolium salts, which are known for their diverse chemical reactivity and potential applications in organic synthesis. These salts are characterized by a benzothiazole ring system with an allyl group attached to the nitrogen atom, forming a quaternary ammonium bromide. The presence of the allyl group makes these compounds versatile intermediates for various chemical transformations.
Synthesis Analysis
The synthesis of benzothiazolium salts, including N-allyl derivatives, typically involves the alkylation of benzothiazole or its derivatives. For instance, the synthesis of N-(carboxyethyl)-2-methylbenzothiazolium bromide was achieved by the condensation of 2-methylbenzothiazole with 3-bromopropionic acid under solvent-free conditions, resulting in excellent yields . Similarly, N-phenacylbenzothiazolium bromides, which are closely related to N-allylbenzothiazolium bromides, have been synthesized through various methods, including aerobic hydrolysis-cascade reactions and treatment with organic and inorganic bases .
Molecular Structure Analysis
The molecular structure of benzothiazolium salts is often elucidated using spectroscopic techniques such as FTIR, NMR, and X-ray diffraction analysis. For example, the structure of N-(carboxyethyl)-2-methylbenzothiazolium bromide was characterized by these methods, and the crystal structure was determined to be in the triclinic space group with specific cell parameters . Density Functional Theory (DFT) calculations are also employed to optimize the molecular structure and compare experimental and theoretical values of geometrical parameters .
Chemical Reactions Analysis
Benzothiazolium salts undergo a variety of chemical reactions, including cycloaddition and cascade reactions. N-Phenacylbenzothiazolium bromides, for instance, participate in stepwise 1,3-dipolar cycloaddition reactions with nitroalkenes to form tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles and other related compounds . These reactions can be manipulated to selectively prepare different isomers or derivatives by varying the reaction conditions, such as temperature or the use of oxidizers like DDQ . The diastereoselectivity of these reactions can be controlled, and in some cases, catalytic asymmetric approaches have been explored to achieve moderate enantioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazolium salts are influenced by their molecular structure. For example, the substitution and solvent effects on the electronic structure of benzothiazolium salts can significantly affect their UV-vis and fluorescence spectra . These properties are important for potential applications in materials science, such as the use of benzothiazolium salts as nonlinear optical (NLO) materials . Additionally, the thermal behavior of related compounds, such as N, N-diallylbenzotriazolium bromide, has been evaluated using thermoanalytical analysis to understand their stability and potential applications .
Applications De Recherche Scientifique
Application 1: Bromination of Conjugated Allylic Compounds
- Methods of Application: The reaction was optimized in a self-made continuous-flow photoreactor based on a commercially available household lamp. The productivity of this continuous step attains 70.5 g/h under the optimal conditions .
- Results or Outcomes: Compared to batch-mode synthesis, the conversion rate and selectivity of this flow-mode was significantly improved. In addition, the reaction time could be significantly reduced from a few hours to a few minutes .
Application 2: Bromination of Alkylbenzenes and Alkoxybenzenes
- Methods of Application: The bromination rates and selectivity of alkylbenzenes and alkoxybenzenes were evaluated under a variety of solution conditions, including variations in parameters (e.g., [Cl–], [Br–], and pH) known to influence free bromine speciation .
- Results or Outcomes: The structure of the substituent has a significant effect on bromination rates. For bromination at the para position of alkylbenzenes, overall reactivity increased from tert-butyl < ethyl ≈ isopropyl. For bromination at the para position of alkoxybenzenes, reactivity increased from tert-butoxy < ethoxy < isopropoxy .
Application 3: Continuous Photochemical Benzylic Bromination
- Methods of Application: The reaction was optimized in a self-made continuous-flow photoreactor based on a commercially available household lamp. The productivity of this continuous step attains 70.5 g/h under the optimal conditions .
- Results or Outcomes: Compared to batch-mode synthesis, the conversion rate and selectivity of this flow-mode was significantly improved. In addition, the reaction time could be significantly reduced from a few hours to a few minutes .
Application 4: Bromination of Alkylbenzenes and Alkoxybenzenes
- Methods of Application: The bromination rates and selectivity of alkylbenzenes and alkoxybenzenes were evaluated under a variety of solution conditions, including variations in parameters (e.g., [Cl–], [Br–], and pH) known to influence free bromine speciation .
- Results or Outcomes: The structure of the substituent has a significant effect on bromination rates. For bromination at the para position of alkylbenzenes, overall reactivity increased from tert-butyl < ethyl ≈ isopropyl. For bromination at the para position of alkoxybenzenes, reactivity increased from tert-butoxy < ethoxy < isopropoxy .
Application 5: Continuous Photochemical Benzylic Bromination
- Methods of Application: The reaction was optimized in a self-made continuous-flow photoreactor based on a commercially available household lamp. The productivity of this continuous step attains 70.5 g/h under the optimal conditions .
- Results or Outcomes: Compared to batch-mode synthesis, the conversion rate and selectivity of this flow-mode was significantly improved. In addition, the reaction time could be significantly reduced from a few hours to a few minutes .
Safety And Hazards
Propriétés
IUPAC Name |
3-prop-2-enyl-1,3-benzothiazol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10NS.BrH/c1-2-7-11-8-12-10-6-4-3-5-9(10)11;/h2-6,8H,1,7H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYXQRPXVJWXBZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CSC2=CC=CC=C21.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936901 | |
| Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allylbenzothiazolium Bromide | |
CAS RN |
16407-55-9 | |
| Record name | Benzothiazolium, 3-allyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016407559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


